Dual‑Receptor Sequential Activation Mechanism: iRGD Binds Both αv Integrins and Neuropilin‑1, Enabling Active Trans‑Tissue Transport That No Conventional RGD Peptide Possesses
iRGD is the only RGD‑containing peptide that harbors both an αv integrin‑binding RGD motif and a cryptic CendR (R/KXXR/K) neuropilin‑1‑binding motif that is sequentially exposed by tumor‑specific proteolytic cleavage. The intact iRGD peptide binds purified αvβ3 integrin with Kd = 17.8 ± 8.6 nM and αvβ5 integrin with Kd = 61.7 ± 13.3 nM, placing its integrin affinity in the mid‑to‑low nanomolar range comparable to optimized cyclic RGD pentapeptides [1]. However, upon tumor protease cleavage, the liberated CRGDK fragment loses integrin affinity but gains strong NRP‑1 binding—a receptor engagement that conventional RGD peptides (linear GRGDS, cyclic cRGDfK, cilengitide) cannot achieve because they entirely lack the CendR motif [2]. Non‑CendR RGD peptides RGD‑4C and cyclo(-RGDfK-) were directly tested alongside iRGD and produced no measurable increase in tumor vascular permeability, confirming that αv integrin binding alone is insufficient for tissue penetration [3]. This dual‑receptor mechanism is unique to iRGD among clinically investigated tumor‑targeting peptides and represents a class‑level differentiator: no other RGD‑based ligand activates a receptor‑mediated bulk transport pathway across tumor vasculature.
| Evidence Dimension | Receptor binding profile and functional consequence |
|---|---|
| Target Compound Data | iRGD: binds αvβ3 (Kd = 17.8 ± 8.6 nM), αvβ5 (Kd = 61.7 ± 13.3 nM); after cleavage, CRGDK fragment binds NRP‑1 and triggers active transcytosis. Increases tumor permeability ~400% over baseline. |
| Comparator Or Baseline | Non‑CendR RGD peptides (RGD‑4C: CDCRGDCFC; cyclo(-RGDfK-); scrambled iRGD: CRGDDGPKC): bind αv integrins but produce zero increase in tumor vascular permeability. Conventional RGD peptides deliver cargo only to tumor vessels, not extravascular parenchyma. |
| Quantified Difference | iRGD: ~400% increase in tumor dye accumulation vs. dye alone. Non‑CendR RGD peptides: no significant increase over baseline (0%). iRGD delivers payloads deep into extravascular tumor tissue; conventional RGD peptides confine delivery to blood vessel walls. |
| Conditions | In vivo tumor permeability assay: Evans blue dye extravasation in orthotopic 22Rv1 human prostate cancer xenografts and BT474 breast cancer xenografts in mice; integrin binding: solid‑phase ELISA with purified αvβ3 and αvβ5 integrins (Sugahara et al. 2009 Cancer Cell; Sugahara et al. 2010 Science). |
Why This Matters
A user seeking a tumor‑targeting ligand that can deliver therapeutic payloads beyond the perivascular space into the deep tumor parenchyma cannot achieve this with conventional RGD peptides; iRGD is the only RGD‑family member with demonstrated, quantifiable CendR‑mediated trans‑tissue transport.
- [1] Sugahara KN, Teesalu T, Karmali PP, et al. Tissue-penetrating delivery of compounds and nanoparticles into tumors. Cancer Cell. 2009;16(6):510-520 (Table S2 for Kd values). doi:10.1016/j.ccr.2009.10.013 View Source
- [2] Zuo H. iRGD: A promising peptide for cancer imaging and a potential therapeutic agent for various cancers. J Oncol. 2019;2019:9367845. doi:10.1155/2019/9367845 View Source
- [3] Sugahara KN, Teesalu T, Karmali PP, et al. Coadministration of a tumor-penetrating peptide enhances the efficacy of cancer drugs. Science. 2010;328(5981):1031-1035 (Fig. S1C: non‑CendR RGD controls fail to increase permeability). doi:10.1126/science.1183057 View Source
